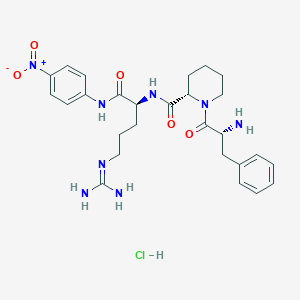

H-D-Phe-Pip-Arg-pNA hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N8O5.ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);1H/t21-,22+,23+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOVJZRYPLLHJL-FMVQVTEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to H-D-Phe-Pip-Arg-pNA Hydrochloride (S-2238) for Researchers and Drug Development Professionals

Introduction

H-D-Phe-Pip-Arg-pNA hydrochloride, commonly known as S-2238, is a synthetic chromogenic substrate extensively utilized in the fields of biochemistry, medical research, and pharmaceutical development.[1][2] Its primary application lies in the sensitive and specific measurement of thrombin activity.[3][4][5] This peptide, designed to mimic the natural substrate of thrombin, fibrinogen, plays a crucial role in a variety of diagnostic and research assays, particularly those related to hemostasis and thrombosis.[3][4][6] Upon enzymatic cleavage by thrombin, S-2238 releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[2][4] The rate of pNA release is directly proportional to the enzymatic activity of thrombin, providing a reliable method for its quantification.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, kinetic parameters, substrate specificity, and detailed experimental protocols for its use in key assays.

Chemical and Physical Properties

H-D-Phe-Pip-Arg-pNA is a tripeptide composed of D-Phenylalanine, Pipecolic acid, and Arginine, with a p-nitroanilide group attached to the C-terminus of Arginine. It is typically supplied as a dihydrochloride or monohydrochloride salt to enhance its solubility and stability.[7][8]

| Property | Value |

| Full Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride[9] |

| Common Name | S-2238 |

| Molecular Formula | C₂₇H₃₆N₈O₅ · 2HCl |

| Molecular Weight | 625.6 g/mol [7] |

| Appearance | White to off-white lyophilized powder |

| Solubility | Readily soluble in water (>10 mmol/L) and DMSO.[2][7] |

| Storage | Store lyophilized powder at -20°C, protected from moisture and light.[2] Stock solutions in water (1-2 mmol/L) are stable for over 6 months at 2-8°C.[9] |

Mechanism of Action

The fundamental principle behind the use of H-D-Phe-Pip-Arg-pNA lies in its function as a chromogenic substrate. The peptide sequence is specifically recognized by the active site of thrombin. Thrombin, a serine protease, catalyzes the hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety. This cleavage releases the yellow-colored p-nitroaniline (pNA), which exhibits a maximum absorbance at 405 nm.

The enzymatic reaction can be summarized as follows:

H-D-Phe-Pip-Arg-pNA (colorless) + Thrombin → H-D-Phe-Pip-Arg-OH + p-nitroaniline (yellow)

The rate of the increase in absorbance at 405 nm is directly proportional to the concentration of active thrombin in the sample, allowing for precise quantification of its enzymatic activity.

References

- 1. Chromogenic AT-III Assay - MU Health Care Laboratory Test Catalog [muhealth.testcatalog.org]

- 2. Antithrombin Assays [practical-haemostasis.com]

- 3. Multiple alternative substrate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN106568765A - Thrombin chromogenic substrate solution, thrombin aqueous solution, method and kit for determination of antithrombin III activity - Google Patents [patents.google.com]

- 6. diapharma.com [diapharma.com]

- 7. karger.com [karger.com]

- 8. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 9. Simplified assay for antithrombin III activity using chromogenic peptide substrate. Manual and automated method - PubMed [pubmed.ncbi.nlm.nih.gov]

H-D-Phe-Pip-Arg-pNA Hydrochloride (S-2238): A Comprehensive Technical Guide to its Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide dihydrochloride, commonly known as S-2238, is a synthetic chromogenic substrate highly specific for the serine protease thrombin.[1][2][3] Its design is patterned after the N-terminal portion of the Aα chain of fibrinogen, the natural substrate of thrombin.[1] This high specificity is crucial for its widespread use in various hematological and research applications, including the measurement of thrombin activity and the functional determination of its primary inhibitor, antithrombin III (AT-III).[1][3]

Upon enzymatic cleavage at the arginine residue, S-2238 releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the thrombin activity in the sample.[4] This technical guide provides an in-depth overview of the substrate specificity of H-D-Phe-Pip-Arg-pNA, including quantitative kinetic data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Data Presentation: Substrate Specificity and Kinetic Constants

The remarkable specificity of H-D-Phe-Pip-Arg-pNA for thrombin is a key attribute that underpins its utility in complex biological samples. The following tables summarize the quantitative data regarding its interaction with thrombin and other serine proteases.

Table 1: Kinetic Constants of H-D-Phe-Pip-Arg-pNA with Thrombin

| Enzyme Source | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) | Experimental Conditions |

| Human Thrombin | 7 µM | 180 s-1 | 2.6 x 107 M-1s-1 | 50 mM Tris-HCl, pH 8.3, 130 mM NaCl, 37°C |

| Bovine Thrombin | 10 µM | 200 s-1 | 2.0 x 107 M-1s-1 | 50 mM Tris-HCl, pH 8.3, 130 mM NaCl, 37°C |

| Human α-Thrombin | 1.6 - 16 µM | 35 - 130 s-1 | 4.7 - 52 L·mol-1·s-1 | pH 7.8, 23°C |

| Bovine α-Thrombin | Slightly higher than human α-thrombin | 35 - 130 s-1 | 4.7 - 52 L·mol-1·s-1 | pH 7.8, 23°C |

Note: The ranges in Km and kcat for human and bovine α-thrombin reflect measurements with different forms of the enzyme (e.g., alpha, gamma).[5]

Table 2: Relative Hydrolysis Rates of H-D-Phe-Pip-Arg-pNA by Various Serine Proteases

| Enzyme | Relative Rate of Hydrolysis (%) |

| Thrombin | 100 |

| Trypsin | Variable |

| Plasmin | Variable |

| Factor Xa | Insensitive |

| Plasma Kallikrein | - |

| Glandular Kallikrein | - |

| Urokinase | - |

| Factor VIIa | - |

| Factor IXa | - |

| Factor XIa | - |

| Factor XIIa | - |

| Protein C | - |

Note: While S-2238 is highly specific for thrombin, it can be hydrolyzed to varying degrees by trypsin and plasmin.[1][2] However, under specific assay conditions, its reactivity with these enzymes is minimal compared to thrombin. The substrate is reported to be insensitive to Factor Xa.[1][2]

Experimental Protocols

Protocol 1: Determination of Kinetic Constants (Km and kcat) for a Protease with H-D-Phe-Pip-Arg-pNA

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) of a protease using H-D-Phe-Pip-Arg-pNA as the substrate.

1. Materials and Reagents:

-

Purified protease of interest

-

H-D-Phe-Pip-Arg-pNA hydrochloride (S-2238)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3

-

Spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

-

Incubator or water bath set to 37°C

2. Procedure:

-

Prepare a stock solution of H-D-Phe-Pip-Arg-pNA: Dissolve the substrate in the assay buffer to a concentration of 1-2 mM.

-

Prepare a series of substrate dilutions: Create a range of substrate concentrations in the assay buffer. A typical range would be from 0.1 to 10 times the expected Km.

-

Prepare the enzyme solution: Dilute the purified protease in the assay buffer to a concentration that will result in a linear rate of pNA production over the desired time course. The optimal enzyme concentration should be determined empirically.

-

Set up the reaction:

-

Pre-warm the substrate dilutions and the enzyme solution to 37°C.

-

In a microplate well or cuvette, add a defined volume of the substrate dilution.

-

Initiate the reaction by adding a small, defined volume of the enzyme solution. The final reaction volume should be consistent across all assays.

-

-

Measure the initial reaction velocity (V0):

-

Immediately after adding the enzyme, start monitoring the increase in absorbance at 405 nm over time.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

-

The initial velocity (V0) is the slope of the linear portion of the absorbance versus time plot. Convert this rate from ΔA/min to moles of pNA/min using the molar extinction coefficient of pNA (ε405 = 9,940 M-1cm-1).

-

-

Data Analysis:

-

Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

-

To determine Km and Vmax, it is recommended to use a Lineweaver-Burk plot (a plot of 1/V0 versus 1/[S]). This double reciprocal plot linearizes the Michaelis-Menten equation.

-

The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax, and the x-intercept is equal to -1/Km. The slope of the line is Km/Vmax.

-

Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.

-

Protocol 2: General Chromogenic Assay for Thrombin Activity

This protocol provides a general workflow for measuring thrombin activity in a sample using H-D-Phe-Pip-Arg-pNA.

1. Materials and Reagents:

-

Sample containing thrombin (e.g., purified enzyme, plasma)

-

This compound (S-2238)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3

-

Stopping Reagent (optional): e.g., 20% acetic acid or 1 M citric acid

-

Spectrophotometer or microplate reader (405 nm)

-

96-well microplate or cuvettes

-

Incubator (37°C)

2. Procedure:

-

Sample Preparation: If necessary, dilute the sample in the assay buffer to ensure the thrombin activity falls within the linear range of the assay.

-

Reaction Setup:

-

Pipette the sample into the wells of a microplate or cuvettes.

-

Pre-incubate the plate/cuvettes at 37°C for a few minutes.

-

-

Initiate the Reaction: Add a pre-warmed solution of H-D-Phe-Pip-Arg-pNA to each well to a final concentration that is saturating (typically 2-5 times the Km).

-

Measurement:

-

Kinetic Method: Immediately start reading the absorbance at 405 nm at regular intervals. The rate of change in absorbance is proportional to the thrombin activity.

-

Endpoint Method: Incubate the reaction for a fixed period (e.g., 5-10 minutes). Stop the reaction by adding the stopping reagent. Read the final absorbance at 405 nm.

-

-

Calculation:

-

For the kinetic method, calculate the rate of absorbance change (ΔA/min).

-

For the endpoint method, subtract the absorbance of a blank (sample without enzyme or substrate) from the sample absorbance.

-

Convert the absorbance values to thrombin activity using a standard curve prepared with known concentrations of purified thrombin.

-

Mandatory Visualizations

Signaling Pathway: The Coagulation Cascade

Thrombin is a central enzyme in the coagulation cascade, the physiological process that leads to the formation of a blood clot at the site of vascular injury. The following diagram illustrates the key steps in the coagulation cascade leading to the activation of thrombin and its subsequent actions.

Caption: The Coagulation Cascade leading to Thrombin activation.

Experimental Workflow: Chromogenic Assay

The following diagram outlines the general workflow for a chromogenic assay using H-D-Phe-Pip-Arg-pNA to measure the activity of an enzyme like thrombin.

References

- 1. Sensitivity and specificity of plasma serine protease chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diapharma.com [diapharma.com]

- 5. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to H-D-Phe-Pip-Arg-pNA Hydrochloride for Serine Protease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate H-D-Phe-Pip-Arg-pNA hydrochloride, a vital tool in the study of serine proteases. This document details its chemical properties, mechanism of action, and applications in kinetic studies, particularly focusing on the enzyme thrombin. Included are detailed experimental protocols and visual representations of relevant biological pathways to facilitate its effective use in research and drug development.

Introduction to this compound

This compound, also widely known by its research code S-2238, is a synthetic tripeptide linked to a p-nitroaniline (pNA) moiety. It is a highly specific and sensitive chromogenic substrate for the serine protease thrombin and other trypsin-like proteases. Its design mimics the natural cleavage site of thrombin on the Aα chain of fibrinogen. The enzymatic cleavage of the substrate at the arginine residue releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. This property makes it an invaluable tool for determining the activity of thrombin and for screening potential inhibitors.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Synonyms | S-2238, H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride |

| Molecular Formula | C₂₇H₃₆N₈O₅ · 2HCl |

| Molecular Weight | 625.6 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥95% |

| Solubility | Soluble in water (≥ 5 mg/mL) and DMSO |

| Storage | Store at -20°C, protected from light and moisture |

| Stability | Stable for at least one year when stored correctly |

Mechanism of Action

The utility of H-D-Phe-Pip-Arg-pNA in serine protease research stems from its straightforward and quantifiable mechanism of action. A serine protease, such as thrombin, recognizes and binds to the peptide sequence of the substrate. The protease then hydrolyzes the amide bond between the arginine residue and the p-nitroaniline group. This cleavage releases free p-nitroaniline, which has a distinct yellow color and a maximum absorbance at 405 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under a given set of conditions.

An In-depth Technical Guide to the Core Structure and Function of S-2238

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate S-2238, designed for professionals engaged in coagulation research and drug development. This document details its chemical structure, mechanism of action, and applications in quantitative enzyme assays, supported by experimental protocols and data visualizations.

Core Structure and Properties of S-2238

S-2238 is a synthetic chromogenic substrate highly specific for thrombin, a key serine protease in the blood coagulation cascade. Its design is based on the natural substrate of thrombin, fibrinogen.

Chemical Identity:

-

Peptide Sequence: H-D-Phe-Pip-Arg-pNA (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide)[1]

-

Chemical Formula: C₂₇H₃₆N₈O₅[2]

-

Appearance: A solid, often supplied as a dihydrochloride salt.[2][3]

The core of S-2238 is a tripeptide sequence linked to a p-nitroaniline (pNA) moiety. This chromogenic group is released upon enzymatic cleavage by thrombin.

| Property | Value | Source |

| Molecular Weight (basic structure) | 552.6 Da | [1] |

| Molecular Weight (dihydrochloride) | 625.6 Da | [1] |

| Molar Extinction Coefficient (at 316 nm) | 1.27 x 10⁴ mol⁻¹ L cm⁻¹ | |

| Solubility | Soluble in DMSO and water (> 10 mmol/L) | [3] |

| Purity | Typically ≥98% | [3] |

Mechanism of Action

The utility of S-2238 as a research tool lies in its straightforward and quantifiable reaction with thrombin. The fundamental principle is the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule.

Upon cleavage by thrombin, the colorless S-2238 substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA release is directly proportional to the thrombin activity and can be measured spectrophotometrically by monitoring the change in absorbance at 405 nm.[3][4]

This enzymatic reaction provides a sensitive and specific method for quantifying thrombin activity in various biological samples.

Thrombin Signaling Pathway

Thrombin exerts its biological effects not only through fibrinogen cleavage but also by activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs).[5][6][7] Understanding this pathway is crucial for contextualizing the role of thrombin in cellular signaling.

Caption: Thrombin signaling through Protease-Activated Receptors (PARs).

Experimental Protocols

S-2238 is widely used in chromogenic assays to determine the activity of thrombin and its inhibitors, such as antithrombin and heparin.

Chromogenic Assay for Thrombin Activity

This protocol provides a general workflow for measuring thrombin activity.

Caption: General workflow for a chromogenic thrombin assay using S-2238.

Detailed Method:

-

Reagent Preparation:

-

Tris Buffer: 0.05 M Tris, 0.30 M NaCl, pH 8.4.

-

Thrombin Sample: Human or Bovine Thrombin, diluted in a suitable buffer (e.g., Tris-BSA).

-

S-2238 Solution: Reconstitute S-2238 in distilled water to a concentration of 2.5 mg/mL.

-

Stop Solution: 2% Citric Acid.

-

-

Assay Procedure:

-

Pipette 400 µL of Tris Buffer into a cuvette.

-

Add 100 µL of the thrombin sample to the cuvette.

-

Incubate the mixture for 1 minute at 37°C.

-

Add 100 µL of the S-2238 solution and mix.

-

Incubate for exactly 3 minutes at 37°C.

-

Add 300 µL of 2% Citric Acid to stop the reaction.

-

Read the absorbance at 405 nm against a sample blank.

-

Assay of Antithrombin Activity

The principle of this assay is to measure the residual thrombin activity after its inhibition by antithrombin in the presence of heparin.

Measurement Principle:

-

Plasma containing antithrombin is incubated with an excess of heparin to form an antithrombin-heparin complex.

-

A known excess of thrombin is added, which is neutralized by the antithrombin-heparin complex.

-

The residual, uninhibited thrombin activity is then measured using S-2238. The amount of pNA released is inversely proportional to the antithrombin activity in the plasma.[4]

Quantitative Data

Kinetic Parameters

The following table summarizes the kinetic parameters of S-2238 with human and bovine thrombin.[1] These values were determined at 37°C in 0.05 mol/L Tris buffer, pH 8.3.

| Enzyme | Kₘ (mol/L) | Vₘₐₓ (mol/min per NIH-U) |

| Human Thrombin | 0.7 x 10⁻⁵ | 1.7 x 10⁻⁷ |

| Bovine Thrombin | 0.9 x 10⁻⁵ | 2.2 x 10⁻⁷ |

Substrate Specificity

While S-2238 is highly specific for thrombin, it can be cleaved by other serine proteases, though to a much lesser extent. The relative reactivity of S-2238 with various proteases is presented below.

| Protease | Relative Reactivity (%) |

| Thrombin | 100 |

| Factor Xa | 5 |

| Plasmin | 5 |

| Kallikrein | 60 |

| Activated Protein C (aPC) | 40 |

Note: Assay conditions may need to be optimized to ensure complete specificity for thrombin, for instance, by using specific inhibitors for other proteases.[1]

Conclusion

S-2238 is a robust and reliable tool for the quantitative determination of thrombin activity. Its well-defined chemical structure, predictable mechanism of action, and high specificity make it an invaluable substrate in coagulation research, clinical diagnostics, and the development of antithrombotic therapies. The detailed protocols and quantitative data provided in this guide are intended to support researchers in the effective application of S-2238 in their experimental workflows.

References

- 1. diapharma.com [diapharma.com]

- 2. A simple activity assay for thrombin and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endotell.ch [endotell.ch]

- 4. aniara.com [aniara.com]

- 5. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. cryopep.com [cryopep.com]

The Role of H-D-Phe-Pip-Arg-pNA Hydrochloride (S-2238) in Coagulation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline hydrochloride, commonly known as S-2238, is a synthetic chromogenic substrate with a pivotal role in the study of hemostasis.[1][2][3] This molecule is an invaluable tool for researchers and clinicians involved in the investigation of the coagulation cascade and the development of antithrombotic drugs. Its high specificity for thrombin allows for precise and reproducible quantification of this key enzyme's activity, as well as the activity of its primary inhibitor, antithrombin III (AT-III).[2][4][5] This guide provides an in-depth overview of the technical aspects of using H-D-Phe-Pip-Arg-pNA hydrochloride in coagulation studies, including its mechanism of action, experimental protocols, and data interpretation.

Core Properties and Mechanism of Action

This compound is a small peptide that mimics the N-terminal sequence of the Aα chain of fibrinogen, the natural substrate for thrombin.[2][3][4] The substrate consists of a tripeptide sequence (H-D-Phe-Pip-Arg) linked to a chromogenic group, p-nitroaniline (pNA). In the presence of thrombin, the enzyme cleaves the amide bond between the arginine residue and the pNA molecule. This enzymatic cleavage releases the yellow-colored pNA, which can be quantitatively measured by spectrophotometry at a wavelength of 405 nm.[4][6] The rate of pNA release is directly proportional to the thrombin activity in the sample.[7]

The specificity of S-2238 for thrombin is a key advantage, although some reactivity with other serine proteases like Factor Xa, plasmin, and kallikrein has been noted.[8] However, under optimized assay conditions, the substrate can be considered highly specific for thrombin.[8]

Key Specifications of this compound

| Property | Value | References |

| Formal Name | D-phenylalanyl-(2S)-2-piperidinecarbonyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride | [4] |

| Synonyms | S-2238, H-D-Phe-Pip-Arg-pNA | [6][9] |

| Molecular Formula | C27H36N8O5 • 2HCl | [4] |

| Molecular Weight | 625.6 g/mol | [1] |

| Purity | ≥98% | [4][6] |

| Appearance | Powder | [4] |

| Solubility | Soluble in DMSO and water. | [1][4] |

| Storage | -20°C, protected from light. The substance is hygroscopic. | [1][4] |

| Stability | >4 years at -20°C in powder form. A 1 mmol/L solution in water is stable for over 6 months at 2-8°C. | [1][4] |

Role in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is the central enzyme in this process, responsible for converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form the clot. The activity of thrombin is tightly regulated by inhibitors, primarily antithrombin III (AT-III). This compound is instrumental in quantifying the activity of both thrombin and AT-III, providing critical insights into the pro- and anticoagulant balance of the coagulation system.

Figure 1: Role of Thrombin and S-2238 in Coagulation.

Experimental Applications and Protocols

This compound is widely used in a variety of chromogenic assays to assess the coagulation status. The primary applications include the determination of:

Chromogenic Assay for Thrombin Activity

This assay directly measures the enzymatic activity of thrombin in a sample.

Principle: Thrombin in the sample cleaves the chromogenic substrate S-2238, releasing p-nitroaniline (pNA). The rate of pNA formation, measured as the change in absorbance at 405 nm, is directly proportional to the thrombin activity.[7]

Experimental Workflow:

Figure 2: Workflow for a Chromogenic Thrombin Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Procedure (Microplate Format):

-

Pipette 50 µL of the sample (e.g., purified thrombin standard or plasma) into a microplate well.

-

Add 100 µL of pre-warmed Tris buffer and incubate for 2-3 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the S-2238 working solution.

-

Incubate for a fixed time (e.g., 3-5 minutes) at 37°C.

-

Stop the reaction by adding 50 µL of 20% acetic acid.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of purified thrombin.

-

Determine the thrombin activity in the unknown samples by interpolating their absorbance values from the standard curve.

-

Chromogenic Assay for Antithrombin III (AT-III) Activity

This assay measures the inhibitory capacity of AT-III in the presence of heparin.

Principle: Plasma containing AT-III is incubated with an excess of heparin to form AT-III-heparin complexes. A known, excess amount of thrombin is then added. The AT-III-heparin complexes neutralize a portion of the thrombin. The remaining, uninhibited thrombin activity is then measured using the chromogenic substrate S-2238. The amount of pNA released is inversely proportional to the AT-III activity in the sample.[1][5]

Experimental Workflow:

Figure 3: Workflow for a Chromogenic Antithrombin III Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Tris Buffer with Heparin: 50 mmol/L Tris, 175 mmol/L NaCl, pH 8.4, containing an excess of heparin (e.g., 10 IU/mL).[1]

-

Thrombin Solution: A standardized solution of bovine or human thrombin (e.g., 6 NIH-U/mL).[1]

-

S-2238 Solution: As described for the thrombin assay.

-

Stop Solution: 20% Acetic Acid.[1]

-

-

Assay Procedure (Microplate Format):

-

Pipette 25 µL of diluted plasma sample into a microplate well.

-

Add 100 µL of the Tris buffer with heparin and incubate for 5 minutes at 37°C.

-

Add 50 µL of the thrombin solution and incubate for exactly 1 minute at 37°C.

-

Initiate the chromogenic reaction by adding 50 µL of the S-2238 working solution.

-

Incubate for a fixed time (e.g., 3-5 minutes) at 37°C.

-

Stop the reaction by adding 50 µL of 20% acetic acid.

-

Read the absorbance at 405 nm.

-

-

Data Analysis:

-

A standard curve is prepared using a reference plasma with known AT-III activity.

-

The AT-III activity of the samples is determined by comparing their absorbance to the standard curve. Higher absorbance indicates lower AT-III activity.

-

Quantitative Data

The following tables summarize key quantitative data for this compound.

Kinetic Parameters

| Enzyme | Km (mol/L) | Vmax (mol/min per NIH-U) | Conditions | References |

| Human Thrombin | 0.7 x 10⁻⁵ | 1.7 x 10⁻⁷ | 37°C, 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [7][8] |

| Bovine Thrombin | 0.9 x 10⁻⁵ | 2.2 x 10⁻⁷ | 37°C, 0.05 mol/L Tris buffer pH 8.3, I 0.15 | [7][8] |

Relative Reactivities with Other Proteases

| Protease | Relative Reactivity (%) |

| Thrombin | 100 |

| Factor Xa | 5 |

| Plasmin | 5 |

| Kallikrein | 60 |

| Activated Protein C (aPC) | 40 |

| Note: Assay conditions must be optimized to ensure specificity for thrombin.[8] |

Applications in Drug Development

In the realm of drug development, this compound serves as a critical tool for:

-

Screening for Thrombin Inhibitors: High-throughput screening of compound libraries to identify potential direct or indirect thrombin inhibitors.[10]

-

Characterizing Anticoagulant Drugs: Determining the mechanism of action and potency of new anticoagulant therapies that target thrombin or other coagulation factors.[10]

-

Monitoring Anticoagulant Therapy: Although less common in routine clinical practice, S-2238 based assays can be used in research settings to monitor the effects of anticoagulant drugs.

Conclusion

This compound (S-2238) is a robust and reliable chromogenic substrate that has become a cornerstone of in vitro coagulation research.[10] Its high specificity for thrombin allows for the sensitive and accurate measurement of this key enzyme and its principal inhibitor, AT-III.[2][3][5] The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals seeking to utilize this powerful tool in their studies of hemostasis and thrombosis. The ease of use and adaptability of S-2238 based assays ensure their continued relevance in both fundamental research and the development of novel antithrombotic agents.[10][11]

References

- 1. diapharma.com [diapharma.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tribioscience.com [tribioscience.com]

- 5. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. endotell.ch [endotell.ch]

- 8. aniara.com [aniara.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Purchase Directly from H-D-Phe-Pip-Arg-pNA.2HCl | China H-D-Phe-Pip-Arg-pNA.2HCl Supplies [liwei-peptide.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Principle of p-Nitroaniline Release from S-2238

This technical guide provides a comprehensive overview of the core principles underlying the release of p-nitroaniline (pNA) from the chromogenic substrate S-2238™. It is intended for researchers, scientists, and drug development professionals working in areas such as hematology, coagulation, and enzyme kinetics. This document details the enzymatic reaction, quantitative parameters, and standardized experimental protocols for the use of S-2238™ in quantifying enzyme activity.

Introduction to S-2238™

S-2238™ is a synthetic chromogenic substrate highly specific for the serine protease, thrombin.[1][2][3] Its chemical name is H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride (H-D-Phe-Pip-Arg-pNA·2HCl).[2][3][4] The substrate is designed to mimic the natural cleavage site of thrombin in fibrinogen. The core principle of its use lies in an enzymatic reaction where thrombin cleaves a colorless substrate, releasing a yellow-colored compound, p-nitroaniline (pNA).[1][4] The rate of pNA release, measured spectrophotometrically, is directly proportional to the activity of the thrombin enzyme in the sample.[2][5] This characteristic makes S-2238™ a valuable tool for determining the activity of thrombin and for assaying inhibitors or activators of this enzyme, such as antithrombin and heparin.[4][6]

Chemical and Physical Properties of S-2238™

A thorough understanding of the substrate's properties is crucial for its proper handling and use in assays.

| Property | Value | Reference(s) |

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | [2][4] |

| Formula | C₂₇H₃₆N₈O₅ · 2HCl | [1][3] |

| Molecular Weight | 625.6 g/mol | [2][3][4] |

| Structure | A tripeptide (H-D-Phe-Pip-Arg) covalently linked to a p-nitroaniline (pNA) group | [1][4] |

| Appearance | Solid | [1] |

| Solubility | >10 mmol/L in water. A suitable stock solution is 1-2 mmol/L in H₂O. | [4] |

| Molar Extinction Coeff. | ε₃₁₆ ₙₘ: 1.27 x 10⁴ mol⁻¹ · L · cm⁻¹ | [2][4] |

| Storage & Stability | Substance is stable until the expiry date if stored at 2-8°C, protected from light and moisture.[2][5] A 1 mmol/L aqueous solution is stable for over 6 months at 2-8°C.[2][4][5] | [2][4][5] |

Principle of Measurement: Enzymatic Cleavage

The fundamental principle of the S-2238™ assay is the enzymatic hydrolysis of the substrate by thrombin. Thrombin specifically recognizes and cleaves the amide bond between the C-terminal arginine (Arg) of the peptide sequence and the p-nitroaniline molecule.

This cleavage releases the chromophoric group pNA, which has a distinct yellow color and a maximum absorbance at 405 nm.[4] The rate of increase in absorbance at this wavelength is directly proportional to the amount of active thrombin in the sample.

Quantitative Analysis: Enzyme Kinetics

The interaction between thrombin and S-2238™ can be described by Michaelis-Menten kinetics. The key kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), have been determined for both human and bovine thrombin. These values are essential for designing experiments and interpreting results.

| Enzyme | Kₘ (mol/L) | Vₘₐₓ (mol/min · NIH-U) | Assay Conditions | Reference(s) |

| Human Thrombin | 0.7 x 10⁻⁵ | 1.7 x 10⁻⁷ | 0.05 mol/L Tris buffer, pH 8.3, I=0.15, at 37°C | [2][5] |

| Bovine Thrombin | 0.9 x 10⁻⁵ | 2.2 x 10⁻⁷ | 0.05 mol/L Tris buffer, pH 8.3, I=0.15, at 37°C | [2][5] |

Note: The Vₘₐₓ values are expressed per NIH unit of thrombin activity.

Experimental Protocols

This section provides a detailed methodology for a direct thrombin activity assay using S-2238™. The protocol can be adapted for kinetic (initial rate) or endpoint measurements.

-

Tris Buffer (50 mM, pH 8.4, with NaCl and EDTA):

-

Tris: 6.1 g (50 mmol/L)

-

NaCl: 10.2 g (175 mmol/L)

-

Na₂EDTA·2H₂O: 2.8 g (7.5 mmol/L)

-

Dissolve in 800 mL of distilled water.

-

Adjust pH to 8.4 at 25°C with 1 mol/L HCl.

-

Bring the final volume to 1 liter with distilled water.[4]

-

-

S-2238™ Stock Solution (1 mmol/L):

-

Reconstitute a 25 mg vial of S-2238™ (MW: 625.6) with 40 mL of distilled water.[4] Store at 2-8°C.

-

-

Thrombin Standard Solutions:

-

Prepare a series of known concentrations of human or bovine thrombin by diluting a stock solution with the Tris Buffer. For example, prepare standards to achieve final concentrations in the assay of 0.01 to 0.1 NIH-U/mL.

-

-

Stopping Reagent (for Endpoint Assay):

-

Setup: Pre-warm the microplate reader to 37°C.

-

Reaction Mixture: To each well, add:

-

80 µL of Tris Buffer.

-

10 µL of Thrombin standard or unknown sample.

-

-

Pre-incubation: Incubate the plate for 2 minutes at 37°C.

-

Initiation: Add 10 µL of pre-warmed S-2238™ stock solution to each well to start the reaction. The final volume is 100 µL.

-

Measurement:

-

Kinetic Method: Immediately start measuring the change in absorbance (ΔA) at 405 nm every 30 seconds for 3-5 minutes. The rate of change (ΔA/min) is proportional to the enzyme activity.[4]

-

Endpoint Method: Incubate for a precise period (e.g., 3 minutes) at 37°C. Stop the reaction by adding 50 µL of stopping reagent. Measure the final absorbance at 405 nm.[4]

-

-

Analysis: Create a standard curve by plotting the ΔA/min (kinetic) or the final absorbance (endpoint) against the known concentrations of the thrombin standards. Determine the concentration of the unknown samples from this curve.

Applications in Research and Drug Development

The S-2238™ assay is a versatile tool with broad applications, primarily centered around the coagulation cascade.

The primary application is the direct quantification of thrombin activity in purified systems or biological samples.

The assay can be ingeniously adapted to measure other factors that influence thrombin activity. A prime example is the measurement of Antithrombin (AT), a key inhibitor of thrombin.

In an antithrombin assay, a known excess of thrombin is added to a plasma sample containing an unknown amount of AT. The AT in the sample will neutralize a portion of the thrombin. The remaining, active thrombin is then quantified using S-2238™. The amount of pNA released is inversely proportional to the antithrombin activity in the sample.[4][6]

Other applications include the determination of prothrombin, heparin, and platelet factor 3.[2][4]

Conclusion

The S-2238™ chromogenic substrate provides a sensitive, specific, and reliable method for the quantification of thrombin activity.[6] Its principle of operation, based on the enzymatic release of the chromophore p-nitroaniline, allows for straightforward spectrophotometric measurement. By understanding the underlying kinetics and adhering to standardized protocols, researchers can effectively utilize this substrate for a wide range of applications in coagulation research and clinical diagnostics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. endotell.ch [endotell.ch]

- 3. CHROMOGENIC SUBSTRATE S-2238™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. diapharma.com [diapharma.com]

- 5. diapharma.com [diapharma.com]

- 6. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aniara.com [aniara.com]

An In-depth Technical Guide to H-D-Phe-Pip-Arg-pNA Hydrochloride for Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-D-Phe-Pip-Arg-pNA hydrochloride (commonly known as S-2238), a chromogenic substrate, and its application in enzyme kinetics studies, particularly focusing on the serine protease thrombin. This document details the substrate's mechanism of action, provides structured data on its kinetic parameters, and offers detailed experimental protocols for its use in research and drug development.

Introduction to this compound (S-2238)

This compound is a synthetic small peptide substrate designed to be highly specific for thrombin (Activated Factor II), a key enzyme in the blood coagulation cascade.[1][2][3][4][5] Its design is patterned after the N-terminal portion of the A alpha chain of fibrinogen, which is the natural substrate for thrombin.[1][2][3][4][5] The substrate consists of a short amino acid sequence (D-Phenylalanine-Pipecolic acid-Arginine) linked to a chromophore, p-nitroaniline (pNA).

The principle of its use in enzymatic assays is straightforward: in the presence of thrombin, the substrate is cleaved at the arginine residue, releasing the yellow-colored pNA. The rate of pNA release is directly proportional to the thrombin activity and can be quantitatively measured by monitoring the change in absorbance at 405 nm.[4] This property makes S-2238 an invaluable tool for studying thrombin kinetics, screening for thrombin inhibitors, and assessing the activity of antithrombin III (AT-III).[1][2][3][4][5]

Physicochemical and Kinetic Data

Clear and concise data is critical for experimental design. The following tables summarize the key properties and kinetic parameters of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | S-2238, H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride |

| Molecular Formula | C₂₇H₃₆N₈O₅ · 2HCl |

| Molecular Weight | 625.6 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Water |

| Absorbance Maximum (pNA) | 405 nm |

Table 2: Kinetic Parameters for Thrombin with this compound

| Enzyme Source | Michaelis Constant (Km) |

| Human Thrombin | 8 µM |

| Bovine Thrombin | 9 µM |

Note: Kinetic parameters can vary slightly depending on the specific assay conditions (e.g., buffer composition, pH, and temperature).

Thrombin's Role in the Coagulation Cascade

Thrombin is the central enzyme in the coagulation cascade, responsible for the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot. Understanding this pathway is crucial for contextualizing enzyme kinetic studies of thrombin.

Caption: The central role of Thrombin in the final common pathway of the coagulation cascade.

Experimental Protocols

This section provides detailed methodologies for conducting enzyme kinetic studies using this compound.

Materials and Reagents

-

Enzyme: Purified human or bovine thrombin

-

Substrate: this compound (S-2238)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3

-

Stopping Reagent (for endpoint assays): 50% Acetic Acid

-

Instrumentation: Spectrophotometer or microplate reader capable of reading absorbance at 405 nm, thermostatically controlled at 37°C.

-

Consumables: 96-well microplates or cuvettes.

Preparation of Stock Solutions

-

Thrombin Stock Solution: Prepare a 1 mg/mL stock solution of thrombin in the assay buffer. The working concentration will need to be optimized based on the specific activity of the enzyme lot.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of S-2238 in sterile deionized water. Store in aliquots at -20°C.

Experimental Workflow for Determining Km and Vmax

The following workflow outlines the steps for a typical enzyme kinetics experiment to determine the Michaelis-Menten constants.

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

Detailed Assay Protocol (96-Well Plate Format)

-

Prepare Substrate Dilutions: From the 10 mM stock solution of S-2238, prepare a series of dilutions in assay buffer to achieve final concentrations ranging from approximately 0.1 x Km to 10 x Km (e.g., 1 µM to 100 µM).

-

Set up the Assay Plate:

-

Add 180 µL of the appropriate substrate dilution to each well.

-

Include control wells containing assay buffer only (for blank measurements).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Add 20 µL of the diluted thrombin solution to each well to start the reaction.

-

The final reaction volume will be 200 µL.

-

-

Measure Absorbance:

-

Kinetic Assay (Recommended): Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of change in absorbance is used to determine the initial velocity.

-

Endpoint Assay: Incubate the reaction at 37°C for a fixed period (e.g., 10 minutes). Stop the reaction by adding 50 µL of 50% acetic acid. Read the final absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each substrate concentration. This is typically determined from the linear portion of the absorbance versus time plot.

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data.

-

Applications in Drug Discovery and Development

The specificity and reliability of the this compound assay make it a valuable tool in the development of anticoagulant therapies.

-

High-Throughput Screening (HTS): The chromogenic nature of the assay allows for rapid and automated screening of large compound libraries to identify potential thrombin inhibitors.

-

Mechanism of Inhibition Studies: By performing kinetic experiments in the presence of an inhibitor, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Structure-Activity Relationship (SAR) Studies: The assay can be used to evaluate the potency of a series of related compounds, providing crucial data for optimizing lead compounds.

The following diagram illustrates the logical relationship in a typical inhibitor screening workflow.

Caption: Logical workflow for thrombin inhibitor screening and development.

Conclusion

This compound (S-2238) is a robust and highly specific chromogenic substrate that is indispensable for the study of thrombin kinetics. Its ease of use, coupled with the quantitative nature of the assay, makes it an ideal tool for researchers in academia and industry. The detailed protocols and data presented in this guide provide a solid foundation for designing and executing reliable enzyme kinetics experiments, ultimately contributing to a deeper understanding of hemostasis and the development of novel antithrombotic agents.

References

Methodological & Application

Application Notes and Protocols for Thrombin Activity Assay using H-D-Phe-Pip-Arg-pNA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin (Factor IIa) is a crucial serine protease that plays a central role in the physiological process of hemostasis and thrombosis. It catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a stable blood clot. The quantification of thrombin activity is essential for diagnosing coagulation disorders, monitoring anticoagulant therapy, and screening for novel antithrombotic drugs. This document provides a detailed protocol for determining thrombin activity using the specific chromogenic substrate, H-D-Phe-Pip-Arg-pNA hydrochloride (also known as S-2238). This assay offers a sensitive, accurate, and straightforward method for measuring the amidolytic activity of thrombin.[1][2][3]

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the synthetic chromogenic substrate by thrombin.[1] This substrate is designed to mimic the natural substrate of thrombin, fibrinogen.[1] In the presence of thrombin, the substrate is hydrolyzed at the arginine-p-nitroaniline bond, releasing the yellow-colored chromophore, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the thrombin activity in the sample and can be quantitatively measured by monitoring the increase in absorbance at 405 nm.[1]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | MCE |

| Molecular Formula | C₂₇H₃₈Cl₂N₈O₅ | MCE |

| Molecular Weight | 625.55 g/mol | MCE |

| Absorbance Maximum (pNA) | 405 nm | [1] |

| Molar Extinction Coefficient (pNA at 405 nm) | 9,960 M⁻¹cm⁻¹ | [4] |

| Solubility | >10 mmol/L in water | DiaPharma |

| Storage (lyophilized) | -20°C, desiccated | [1] |

| Storage (stock solution) | -20°C for up to 1 month, -80°C for up to 6 months | [5] |

Kinetic Parameters of Thrombin with H-D-Phe-Pip-Arg-pNA

| Parameter | Human Thrombin | Bovine Thrombin | Reference |

| Michaelis Constant (Kₘ) | 7 µM | 9 µM | DiaPharma |

| Maximum Velocity (Vₘₐₓ) | 1.7 x 10⁻⁷ mol/min/NIH unit | 2.2 x 10⁻⁷ mol/min/NIH unit | DiaPharma |

| Optimal pH | 8.3 - 8.4 | 8.3 - 8.4 | DiaPharma |

| Assay Temperature | 37°C | 37°C | DiaPharma |

Experimental Protocols

Thrombin Activity Assay

This protocol is designed for a 96-well microplate format but can be adapted for other formats.

Materials:

-

This compound (S-2238)

-

Human or Bovine Thrombin

-

Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl and 0.1% Bovine Serum Albumin (BSA)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well clear, flat-bottom microplates

-

Incubator set to 37°C

Reagent Preparation:

-

Substrate Stock Solution (1 mM): Dissolve this compound in sterile, deionized water to a final concentration of 1 mM. Store aliquots at -20°C.

-

Thrombin Stock Solution: Reconstitute lyophilized thrombin in the assay buffer to a desired stock concentration (e.g., 1 NIH unit/mL). Prepare fresh dilutions in assay buffer before each experiment.

-

Working Substrate Solution (0.2 mM): Dilute the substrate stock solution 1:5 in assay buffer.

Assay Procedure:

-

Prepare the microplate: Add 20 µL of different concentrations of thrombin standards and unknown samples to separate wells of the microplate. For a blank, add 20 µL of assay buffer.

-

Add Assay Buffer: Add 160 µL of assay buffer to each well.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the solutions to the assay temperature.

-

Initiate the reaction: Add 20 µL of the 0.2 mM working substrate solution to each well to start the reaction. The total reaction volume will be 200 µL.

-

Kinetic Measurement: Immediately start measuring the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader set to kinetic mode at 37°C.

-

Data Analysis:

-

Determine the rate of reaction (V₀) in mOD/min from the linear portion of the absorbance versus time curve.

-

Calculate the thrombin activity using the Beer-Lambert law:

-

Activity (mol/L/min) = (V₀ / ε) / path length (cm)

-

Where ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹ at 405 nm) and the path length is typically calculated by the microplate reader or can be determined.

-

-

Generate a standard curve by plotting the thrombin activity of the standards against their known concentrations.

-

Determine the thrombin concentration of the unknown samples from the standard curve.

-

Thrombin Inhibitor Screening Assay

This protocol is designed to determine the inhibitory potential of test compounds on thrombin activity.

Materials:

-

All materials from the Thrombin Activity Assay protocol

-

Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Argatroban)

Assay Procedure:

-

Prepare the microplate:

-

Blank: 20 µL of assay buffer.

-

No-Inhibitor Control (100% activity): 10 µL of assay buffer + 10 µL of thrombin solution.

-

Test Inhibitor Wells: 10 µL of various concentrations of the test inhibitor + 10 µL of thrombin solution.

-

Solvent Control: 10 µL of the inhibitor solvent + 10 µL of thrombin solution.

-

Positive Control: 10 µL of a known thrombin inhibitor + 10 µL of thrombin solution.

-

-

Pre-incubation with Inhibitor: Add 170 µL of assay buffer to all wells. Gently mix and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction: Add 20 µL of the 0.2 mM working substrate solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode as described in the thrombin activity assay protocol.

-

Data Analysis:

-

Calculate the reaction rate (V₀) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

-

% Inhibition = [(V₀ of No-Inhibitor Control - V₀ of Test Inhibitor) / V₀ of No-Inhibitor Control] x 100

-

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of thrombin activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathway: The Role of Thrombin in the Coagulation Cascade

Caption: Thrombin's central role in the coagulation cascade.

Experimental Workflow: Thrombin Activity Assay

References

Application Notes: Chromogenic Assay for Antithrombin III (AT-III) Activity using S-2238

For Research Use Only (RUO)

Introduction

Antithrombin III (AT-III), a key serine protease inhibitor in the coagulation cascade, plays a crucial role in regulating hemostasis. Its primary function is the inhibition of thrombin (Factor IIa) and Factor Xa. A deficiency or dysfunction of AT-III can lead to an increased risk of thrombosis. The chromogenic substrate S-2238 provides a sensitive and specific method for the quantitative determination of AT-III activity in plasma and other biological samples.[1][2] This application note details the principle of the assay, provides detailed protocols, and presents performance data.

Principle of the Assay

The measurement of AT-III activity using the chromogenic substrate S-2238 is based on the inhibitory effect of AT-III on a known excess of thrombin in the presence of heparin.[3] Heparin significantly enhances the inhibitory activity of AT-III. The assay is performed in two main steps:

-

Inhibition Reaction: The sample containing AT-III is incubated with an excess of heparin and a known amount of thrombin. During this incubation, a stable complex is formed between AT-III and thrombin.

-

Chromogenic Reaction: After the inhibition reaction, the residual (uninhibited) thrombin activity is measured by the addition of the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).[3] The residual thrombin cleaves the substrate, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release is measured spectrophotometrically at 405 nm and is inversely proportional to the AT-III activity in the sample.[3]

Data Presentation

Table 1: S-2238 Product Specifications

| Parameter | Value | Reference |

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | [3] |

| Formula | H-D-Phe-Pip-Arg-pNA·2HCl | [4] |

| Molecular Weight | 625.6 g/mol | [4] |

| Appearance | White to off-white lyophilized powder | [5] |

| Storage | 2-8°C, protected from light and moisture | [5] |

| Reconstituted Stability | 1 mmol/L in H₂O is stable for over 6 months at 2-8°C | [3][5] |

Table 2: Performance Characteristics of the AT-III Chromogenic Assay using S-2238

| Parameter | Typical Value | Reference |

| Assay Range | 5 - 125% of normal plasma activity | [3] |

| Linearity | Linear in the range of 12.5 - 150% | [6] |

| Correlation | High correlation with immunoquantification (r = 0.96) | [6] |

| Wavelength | 405 nm | [3] |

Experimental Protocols

Reagent Preparation

-

Tris Buffer (50 mM Tris, 175 mM NaCl, pH 8.4 at 25°C): Dissolve 6.1 g of Tris and 10.2 g of NaCl in approximately 900 mL of distilled water. Adjust the pH to 8.4 with 1 M HCl. Make up the final volume to 1 L with distilled water.[3]

-

S-2238 Substrate Solution (1 mmol/L): Reconstitute one vial of S-2238 (25 mg) with 40 mL of distilled water.[3] Store at 2-8°C.

-

Thrombin Solution (6 NIH-U/mL): Reconstitute bovine or human thrombin in 0.15 M NaCl to a final activity of approximately 6 NIH-U/mL (14 nkat/mL).[3] The exact dilution will depend on the specific activity of the thrombin preparation.

-

Heparin Solution (in Tris Buffer): Prepare a solution of heparin in the Tris Buffer. The concentration should be optimized for the assay, typically in the range of 10-30 IU/mL.

-

Stopping Reagent (for acid-stopped method): 20% Acetic Acid or 2% Citric Acid.[3][7]

Assay Procedure (Kinetic Method)

-

Pre-warm all reagents and samples to 37°C.

-

In a microplate well or cuvette, add:

-

25 µL of diluted plasma sample or standard.

-

100 µL of Heparin Solution.

-

-

Mix and incubate for 2 minutes at 37°C.

-

Add 50 µL of pre-warmed Thrombin Solution.

-

Mix and incubate for exactly 1 minute at 37°C.

-

Add 100 µL of pre-warmed S-2238 Substrate Solution.

-

Immediately measure the change in absorbance at 405 nm over a period of 1-3 minutes using a spectrophotometer.

-

Calculate the rate of absorbance change (ΔA/min).

Assay Procedure (Acid-Stopped Method)

-

Follow steps 1-5 of the kinetic method.

-

Add 100 µL of pre-warmed S-2238 Substrate Solution.

-

Incubate for a fixed time (e.g., 3 minutes) at 37°C.

-

Add 100 µL of Stopping Reagent to stop the reaction.

-

Read the absorbance at 405 nm.

Calculation of Results

-

Construct a standard curve by plotting the known concentrations of AT-III standards (% activity) against the corresponding ΔA/min (kinetic method) or absorbance (acid-stopped method). The absorbance will be inversely proportional to the AT-III concentration.

-

Determine the AT-III activity of the unknown samples by interpolating their ΔA/min or absorbance values from the standard curve.

Mandatory Visualizations

Caption: Biochemical pathway of the chromogenic AT-III assay using S-2238.

References

- 1. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. diapharma.com [diapharma.com]

- 4. CHROMOGENIC SUBSTRATE S-2238™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. endotell.ch [endotell.ch]

- 6. Simplified assay for antithrombin III activity using chromogenic peptide substrate. Manual and automated method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aniara.com [aniara.com]

Application Notes and Protocols: H-D-Phe-Pip-Arg-pNA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of H-D-Phe-Pip-Arg-pNA hydrochloride, a chromogenic substrate for thrombin, also widely known as S-2238. This synthetic peptide is instrumental in the quantitative determination of thrombin activity and is particularly useful in assays for antithrombin III (AT-III), a key regulator of blood coagulation.[1][2][3][4][5][6][7]

Chemical and Physical Properties

This compound is a synthetic oligopeptide that mimics the natural substrate of thrombin.[1][6][7] Upon cleavage by thrombin at the arginine-p-nitroaniline bond, the chromogenic group p-nitroaniline (pNA) is released. The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the thrombin activity.[1][3][6]

| Property | Value | Reference |

| Synonyms | S-2238 hydrochloride, H-D-Phe-Pip-Arg-pNA dihydrochloride | [1][8] |

| Molecular Formula | C₂₇H₃₇ClN₈O₅ | [4] |

| Molecular Weight | 589.09 g/mol | [4][6] |

| Appearance | White to light yellow solid powder | [4] |

| Solubility | Soluble in water (up to 250 mg/mL, may require sonication) and DMSO. | [4][9][10] |

| Absorbance Maximum (λmax) | 405 nm (for released p-nitroaniline) | [1][3][6][11] |

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible results. The lyophilized powder is hygroscopic and should be stored desiccated.[3][12]

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution which can be further diluted to the working concentration for daily use.

| Parameter | Recommendation |

| Solvent | Sterile, distilled water |

| Concentration | 1-2 mmol/L |

| Procedure | To prepare a 1 mmol/L stock solution, dissolve the appropriate amount of this compound in sterile, distilled water. For example, to prepare 10 mL of a 1 mmol/L solution, weigh out 5.89 mg of the powder. If dissolution is slow, sonication may be used to facilitate the process.[4] Once dissolved, filter-sterilize the solution using a 0.22 µm filter. |

| Aliquoting | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |

Storage Conditions

| Format | Temperature | Duration | Notes |

| Lyophilized Powder | -20°C | Up to 36 months | Keep desiccated and protected from light.[5] |

| Stock Solution (in water) | 2-8°C | Over 6 months | [1][3][12] |

| Stock Solution (in water) | -20°C | Up to 1 month | [4][5] |

| Stock Solution (in solvent) | -80°C | Up to 6 months | [4] |

Experimental Protocols

This compound is primarily used as a chromogenic substrate in enzymatic assays to determine the activity of thrombin or the inhibitory activity of substances like antithrombin III.

Diagram of the Chromogenic Assay Principle

Caption: Enzymatic cleavage of H-D-Phe-Pip-Arg-pNA by thrombin.

Protocol for Thrombin Activity Assay

This protocol provides a general method for measuring thrombin activity. The final concentrations of reagents may need to be optimized for specific experimental conditions.

Materials:

-

This compound stock solution (1 mmol/L)

-

Thrombin standard solution of known activity

-

Assay Buffer: 50 mmol/L Tris-HCl, pH 8.3, containing 0.15 mol/L NaCl

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution with Assay Buffer to the desired final concentration (e.g., 0.1 mmol/L).

-

Prepare serial dilutions of the thrombin standard in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the thrombin standard dilutions or the unknown sample to the respective wells.

-

Mix gently and pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Add 25 µL of the pre-warmed H-D-Phe-Pip-Arg-pNA working solution to each well to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the microplate reader.

-

Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) for each well.

-

Generate a standard curve by plotting the reaction rate against the known thrombin concentrations.

-

Determine the thrombin activity in the unknown samples by interpolating their reaction rates from the standard curve.

-

Diagram of the Antithrombin III (AT-III) Assay Workflow

Caption: Workflow for the chromogenic antithrombin III (AT-III) assay.

Protocol for Antithrombin III (AT-III) Activity Assay

This assay measures the inhibitory activity of AT-III in a plasma sample.

Materials:

-

This compound stock solution (1 mmol/L)

-

Human or bovine thrombin solution (e.g., 6 NIH-U/mL)[1]

-

Heparin solution

-

Assay Buffer: 50 mmol/L Tris, 7.5 mmol/L Na₂EDTA, 175 mmol/L NaCl, pH 8.4[1]

-

Citrated plasma samples (patient and normal pooled plasma for standard curve)

-

Microplate reader and 96-well microplate

Procedure:

-

Prepare Reagents:

-

Dilute the this compound stock solution to a working concentration of 0.56 mmol/L in Assay Buffer.[1]

-

Prepare a standard curve by serially diluting normal pooled plasma in Assay Buffer.

-

-

Incubation with Thrombin:

-

In each well, mix 20 µL of the plasma sample (or standard) with 20 µL of heparin solution.

-

Add 20 µL of the thrombin solution to each well and incubate for a defined period (e.g., 1-5 minutes) at 37°C. This allows the AT-III in the plasma to inhibit a portion of the added thrombin.

-

-

Chromogenic Reaction:

-

Add 20 µL of the H-D-Phe-Pip-Arg-pNA working solution to each well to start the reaction.

-

-

Measurement:

-

Measure the absorbance at 405 nm. The measurement can be performed kinetically (as in the thrombin assay) or as an endpoint assay after stopping the reaction with an acid (e.g., 20% acetic acid).[1]

-

-

Data Analysis:

-

The amount of pNA produced is inversely proportional to the AT-III activity in the sample.

-

Construct a standard curve by plotting the absorbance (or rate of change in absorbance) against the percentage of normal pooled plasma.

-

Determine the AT-III activity of the patient samples from the standard curve.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no signal | Inactive enzyme or substrate. | Ensure proper storage and handling of thrombin and this compound. Prepare fresh solutions. |

| Incorrect buffer pH. | Verify the pH of the assay buffer. Thrombin activity is optimal around pH 8.3-8.4. | |

| High background | Spontaneous substrate hydrolysis. | Prepare fresh substrate solution. Store solutions protected from light. |

| Contamination of reagents. | Use sterile, high-purity water and reagents. | |

| Poor reproducibility | Inaccurate pipetting. | Calibrate pipettes and use proper pipetting techniques. |

| Temperature fluctuations. | Ensure consistent incubation and reading temperatures. | |

| Incomplete dissolution of the substrate. | Use sonication to ensure the this compound is fully dissolved when preparing the stock solution. |

For research use only. Not for use in diagnostic procedures.

References

- 1. diapharma.com [diapharma.com]

- 2. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diapharma.com [diapharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. tribioscience.com [tribioscience.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Thrombin Substrate S2238 1 mg [anaspec.com]

- 12. aniara.com [aniara.com]

Application Notes and Protocols for the Spectrophotometric Determination of Thrombin with S-2238

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the spectrophotometric determination of thrombin activity using the chromogenic substrate S-2238. This method is applicable for the quantitative analysis of thrombin in purified systems and can be adapted for measuring thrombin-related factors in plasma, such as prothrombin, antithrombin, and heparin.[1][2]

Principle of the Assay

The determination of thrombin activity using S-2238 is based on a colorimetric measurement. Thrombin, a serine protease, specifically recognizes and cleaves the peptide sequence of S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline). This enzymatic cleavage releases the chromogenic group p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the thrombin activity in the sample.[3][4]

The enzymatic reaction is as follows:

H-D-Phe-Pip-Arg-pNA --(Thrombin)--> H-D-Phe-Pip-Arg-OH + pNA

Quantitative Data Summary

The following tables summarize the key quantitative data for the spectrophotometric determination of thrombin with S-2238.

Table 1: Physicochemical and Spectrophotometric Properties of S-2238 and p-Nitroaniline

| Parameter | Value | Reference |

| S-2238 | ||

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | [3][5] |

| Molecular Weight | 625.6 g/mol | [3] |

| Molar Extinction Coefficient (ε) at 316 nm | 1.27 x 10⁴ M⁻¹cm⁻¹ | [3] |

| p-Nitroaniline (pNA) | ||

| Optimal Wavelength (λmax) for Absorbance | 405 nm | [1][4][6] |

| Molar Extinction Coefficient (ε) at 410 nm | 8,800 M⁻¹cm⁻¹ |

Table 2: Kinetic Parameters of Thrombin with S-2238

| Thrombin Source | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Assay Conditions | Reference |

| Human Thrombin | 0.7 x 10⁻⁵ mol/L | 1.7 x 10⁻⁷ mol/min per NIH-U | 37°C in 0.05 mol/L Tris buffer, pH 8.3, I=0.15 | [3][5] |

| Bovine Thrombin | 0.9 x 10⁻⁵ mol/L | 2.2 x 10⁻⁷ mol/min per NIH-U | 37°C in 0.05 mol/L Tris buffer, pH 8.3, I=0.15 | [3][5] |

| Bovine α-Thrombin | 3.65 ± 0.3 µM | 15.17 ± 0.18 µM/min | Not specified | [7] |

Experimental Protocols

Below are detailed protocols for reagent preparation and the execution of the thrombin activity assay.

1. Reagent Preparation

-

Tris Buffer (50 mM Tris, 175 mM NaCl, 7.5 mM EDTA, pH 8.4 at 25°C):

-

Tris: 6.1 g

-

NaCl: 10.2 g

-

Na₂EDTA·2H₂O: 2.8 g

-

Dissolve in 800 mL of distilled water.

-

Adjust the pH to 8.4 at 25°C with 1 M HCl.

-

Bring the final volume to 1 liter with distilled water.[1]

-

-

S-2238 Stock Solution (1-2 mM):

-

Thrombin Solution:

-

Stopping Reagent (for endpoint assay):

2. Assay Protocol (Microplate Method)

This protocol can be performed as a kinetic assay (measuring absorbance over time) or an endpoint assay (stopping the reaction after a fixed time).

-

Pre-warm all reagents and the microplate to 37°C.

-

Pipette 50 µL of the sample containing thrombin into the microplate wells.

-

Incubate the plate at 37°C for 2-4 minutes to allow the temperature to equilibrate.[1]

-

Add 50 µL of pre-warmed S-2238 substrate solution to each well.[1]

-

For a kinetic assay: Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The rate of change in absorbance (ΔA/min) is proportional to the thrombin activity.

-

For an endpoint assay:

-

Blank Correction: A blank sample containing buffer instead of the thrombin solution should be run in parallel to correct for any background absorbance.

-

Data Analysis:

-

For the kinetic assay, calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

-

For the endpoint assay, subtract the absorbance of the blank from the absorbance of the samples.

-

Thrombin activity can be quantified by comparing the results to a standard curve generated with known concentrations of a thrombin standard.

-

Visualizations

Diagram 1: Enzymatic Reaction of Thrombin with S-2238

Caption: Enzymatic cleavage of S-2238 by thrombin to release p-nitroaniline.

Diagram 2: Experimental Workflow for Thrombin Activity Assay

Caption: Workflow for the spectrophotometric determination of thrombin activity.

References

Application of H-D-Phe-Pip-Arg-pNA in Fibrinolysis Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinolysis, the enzymatic breakdown of fibrin in blood clots, is a critical physiological process for maintaining blood vessel patency and preventing thrombosis. Research in this area is vital for the development of therapies for cardiovascular diseases, such as stroke and myocardial infarction. While a multitude of assays exist to study fibrinolysis, chromogenic substrates offer a quantitative and high-throughput method to measure the activity of key enzymes in the coagulation and fibrinolysis cascades.

This document provides detailed application notes and protocols for the use of the chromogenic substrate H-D-Phe-Pip-Arg-pNA (also known as S-2238) in fibrinolysis research. It is important to note that S-2238 is a highly specific substrate for thrombin , a key enzyme in the coagulation cascade. Its application in fibrinolysis research is therefore indirect , primarily through the study of thrombin's role in regulating fibrinolysis, particularly via the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).

For a more direct assessment of fibrinolysis, this guide also includes protocols for the chromogenic substrate H-D-Val-Leu-Lys-pNA (S-2251) , which is a specific substrate for plasmin , the principal enzyme responsible for fibrin degradation.

The Role of Thrombin and H-D-Phe-Pip-Arg-pNA (S-2238) in Fibrinolysis Research

Thrombin plays a dual role in hemostasis; it is central to clot formation by converting fibrinogen to fibrin, and it also modulates the stability of the clot against premature breakdown. One of the key mechanisms by which thrombin regulates fibrinolysis is through the activation of TAFI, a plasma zymogen. Activated TAFI (TAFIa) is a carboxypeptidase that removes C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial binding sites for plasminogen and tissue plasminogen activator (tPA), enhancing the efficiency of plasmin generation. By removing these binding sites, TAFIa effectively dampens fibrinolysis and stabilizes the clot.

Therefore, measuring thrombin activity using the chromogenic substrate H-D-Phe-Pip-Arg-pNA (S-2238) provides valuable insights into the antifibrinolytic potential of a sample. An increase in thrombin generation can lead to greater TAFI activation and consequently, a more lysis-resistant clot.

Mechanism of Action of H-D-Phe-Pip-Arg-pNA (S-2238)